4,5-diaminonaphthalene-1-sulfonic Acid

Vue d'ensemble

Description

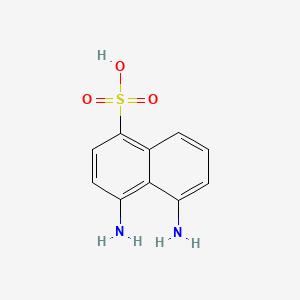

4,5-Diaminonaphthalene-1-sulfonic acid is an aromatic amine derivative with the molecular formula C10H10N2O3S. It is a naphthalene-based compound featuring two amino groups at the 4 and 5 positions and a sulfonic acid group at the 1 position. This compound is primarily used as an intermediate in the synthesis of dyes and other organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diaminonaphthalene-1-sulfonic acid typically involves the following steps :

Sulfonation: 1-Nitronaphthalene is sulfonated with oleum at 20°C to introduce the sulfonic acid group.

Nitration: The sulfonated mass is then nitrated at 35°C.

Reduction: The nitrated product is reduced using iron powder under slightly acidic conditions.

Isolation: After the removal of iron residues, the product is isolated by acidifying and salting out, yielding this compound in approximately 40% yield.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring consistent product quality and yield.

Analyse Des Réactions Chimiques

Bucherer Reaction Mechanism

The Bucherer reaction enables reversible conversion of naphthols to naphthylamines using ammonia and sodium bisulfite. For 4,5-diaminonaphthalene-1-sulfonic acid, this reaction likely proceeds through:

-

Protonation at C2/C4 of a naphthol precursor, forming resonance-stabilized intermediates.

-

Bisulfite addition at C3, leading to de-aromatization and tautomerization.

-

Ammonia coupling to form intermediates that eliminate bisulfite, yielding the diaminonaphthalene product .

Hydrogenation of Nitro Precursors

Industrial synthesis involves catalytic hydrogenation of dinitronaphthalene sulfonic acids:

-

Conditions : Palladium catalysts (e.g., 1–5% Pd/mesoporous carbon), 0.4–4.0 MPa H₂, 30–150°C in solvents like ethyl acetate .

-

Example : Hydrogenation of 4,5-dinitro-1-naphthalenesulfonic acid yields this compound with >90% selectivity .

Amino Group Reactions

-

Azo Coupling : The amino groups undergo diazotization with nitrous acid, forming diazonium salts that couple with electron-rich aromatics to produce azo dyes .

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine linkages, useful in polymer chemistry .

Sulfonic Acid Group Reactions

-

Salt Formation : Forms stable sodium or ammonium salts for improved solubility in aqueous media .

-

Sulfonation/Desulfonation : The sulfonic acid group directs electrophilic substitution reactions to specific positions on the naphthalene ring .

Coordination Chemistry

The amino groups act as ligands for metal ions, forming complexes with applications in sensing and catalysis:

-

Hg²⁺/Fe³⁺ Sensing : Binds via nitrogen atoms, causing fluorescence quenching through photoinduced electron transfer (PET) .

-

Catalytic Hydrogenation : Palladium complexes of diaminonaphthalene derivatives are reusable catalysts for nitro reductions .

Comparative Reaction Data

Stability and Degradation

Applications De Recherche Scientifique

Chemical Properties and Structure

4,5-Diaminonaphthalene-1-sulfonic acid is characterized by its chemical formula . It features both amino and sulfonic acid functional groups, making it a versatile compound for various chemical reactions.

Dye Manufacturing

DANSA serves as a crucial intermediate in the synthesis of various dyes. Its amino groups allow for diazotization reactions, which are essential in dye production.

Table 1: Dyes Synthesized from DANSA

| Dye Name | Application Area | Synthesis Method |

|---|---|---|

| Acid Red 25 | Textile dyeing | Diazotization followed by coupling |

| Direct Black 38 | Paper and textile | Coupling with phenolic compounds |

| Reactive Yellow 145 | Cotton dyeing | Reaction with chlorinated compounds |

The ability to form diazo compounds makes DANSA particularly valuable in producing azo dyes, which are widely used due to their vibrant colors and stability.

Pharmaceutical Applications

DANSA has been explored for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit significant biological activities.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of DANSA derivatives against various bacterial strains. The results indicated that certain derivatives showed potent activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Material Science

In materials science, DANSA is utilized in synthesizing polymers and other materials that require specific chemical functionalities.

Table 2: Applications in Material Science

| Material Type | Application Area | Method of Incorporation |

|---|---|---|

| Conductive Polymers | Electronics | Copolymerization with conductive monomers |

| Coatings | Protective coatings | Addition during polymer synthesis |

| Photonic Devices | Light-emitting diodes | Use as a dopant for enhanced properties |

The incorporation of DANSA into polymer matrices enhances their electrical conductivity and thermal stability, making them suitable for electronic applications.

Environmental Applications

DANSA's sulfonic acid group contributes to its effectiveness as a corrosion inhibitor and in wastewater treatment processes. Its ability to chelate metal ions makes it useful in removing heavy metals from industrial effluents.

Case Study: Heavy Metal Removal

Research demonstrated that DANSA could effectively reduce lead levels in wastewater through precipitation reactions, highlighting its potential as an eco-friendly treatment option .

Mécanisme D'action

The mechanism of action of 4,5-diaminonaphthalene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and participate in nucleophilic substitution reactions, while the sulfonic acid group can enhance solubility and reactivity. These properties make it a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6-Diaminonaphthalene-1-sulfonic acid: Similar structure but with amino groups at the 5 and 6 positions.

4-Aminonaphthalene-1-sulfonic acid: Contains only one amino group at the 4 position.

Uniqueness

4,5-Diaminonaphthalene-1-sulfonic acid is unique due to the presence of two amino groups at adjacent positions, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it particularly valuable in the synthesis of complex organic molecules and dyes.

Activité Biologique

4,5-Diaminonaphthalene-1-sulfonic acid (DANSA) is an organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene ring substituted with two amino groups and a sulfonic acid group, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of DANSA, focusing on its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DANSA has the molecular formula C10H10N2O3S, with a molecular weight of approximately 238.26 g/mol. The presence of amino and sulfonic acid functional groups allows for various chemical reactions and interactions with biological molecules.

1. Fluorescent Probe Applications

DANSA is primarily recognized for its role as a fluorescent probe in biochemical assays. Its fluorescence properties enable sensitive detection of nitrite and nitrate ions in biological samples, which is crucial for understanding metabolic processes and environmental monitoring. The compound's ability to form complexes with metal ions enhances its fluorescence, making it valuable in analytical chemistry.

3. Binding Affinity Studies

Binding studies have demonstrated that compounds related to DANSA can interact with proteins such as serum albumin. These interactions are characterized by changes in fluorescence intensity, indicating reversible binding and suggesting potential applications in drug delivery systems .

Case Studies

The biological activity of DANSA is attributed to several mechanisms:

- Fluorescence Enhancement : The interaction with metal ions can enhance the fluorescence signal, allowing for sensitive detection methods.

- Protein Interaction : The binding to serum albumin alters the conformation of the protein, which may affect drug delivery and efficacy.

- Antimicrobial Action : The structural characteristics may disrupt bacterial cell membranes or interfere with metabolic processes.

Propriétés

IUPAC Name |

4,5-diaminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5H,11-12H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIDDWUQCDKOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)N)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365464 | |

| Record name | 4,5-diaminonaphthalene-1-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6362-18-1 | |

| Record name | 4,5-diaminonaphthalene-1-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.